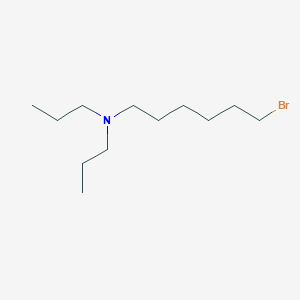
6-Bromo-N,N-dipropylhexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N,N-dipropylhexan-1-amine is a chemical compound with the molecular formula C12H26BrN. It is a brominated amine, characterized by the presence of a bromine atom attached to a hexane chain, which is further substituted with two propyl groups on the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,N-dipropylhexan-1-amine typically involves the reaction of 1,6-dibromohexane with dipropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1,6-dibromohexane and dipropylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or acetonitrile, under reflux conditions.
Procedure: 1,6-dibromohexane is added to a solution of dipropylamine in the chosen solvent. The mixture is heated under reflux for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N,N-dipropylhexan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of N,N-dipropylhexan-1-amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to achieve selective oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include amine oxides and other oxidized derivatives.
Reduction: The major product is N,N-dipropylhexan-1-amine.
Scientific Research Applications
6-Bromo-N,N-dipropylhexan-1-amine finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-N,N-dipropylhexan-1-amine involves its interaction with molecular targets through its bromine and amine functional groups. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N,N,N-trimethylhexan-1-aminium bromide: A quaternary ammonium salt with similar bromine substitution but different alkyl groups.
1-Hexanamine, 6-bromo-N,N-dipropyl: A compound with a similar structure but different substitution pattern.
Uniqueness
6-Bromo-N,N-dipropylhexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of bromine and dipropylamine groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90733-28-1 |
|---|---|
Molecular Formula |
C12H26BrN |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
6-bromo-N,N-dipropylhexan-1-amine |
InChI |
InChI=1S/C12H26BrN/c1-3-10-14(11-4-2)12-8-6-5-7-9-13/h3-12H2,1-2H3 |
InChI Key |
WFMRXAJIQLEIPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


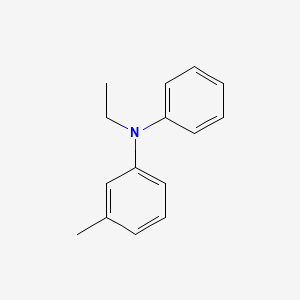
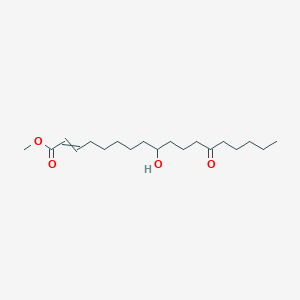
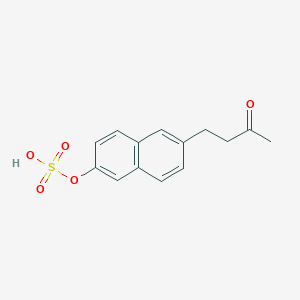
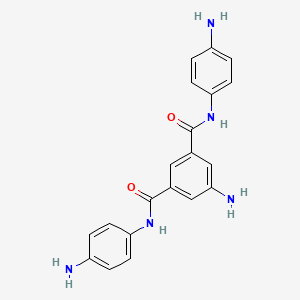
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
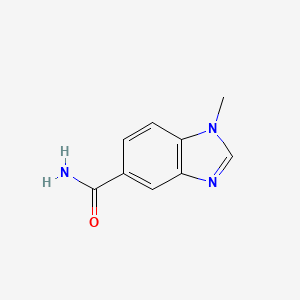
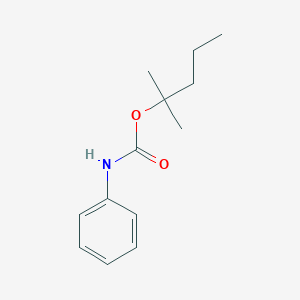
![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
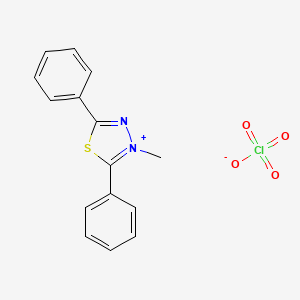

![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
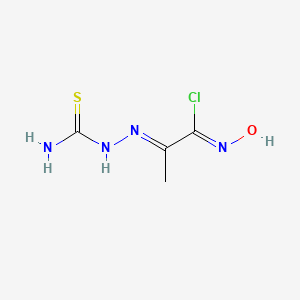
![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)
